4-甲氧基苯基3-O-烯丙基-β-D-半乳糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

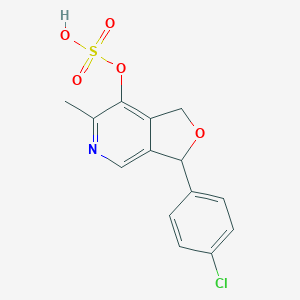

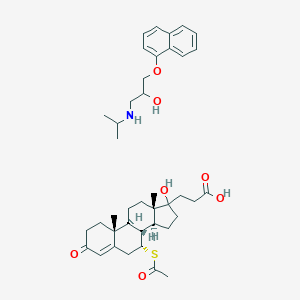

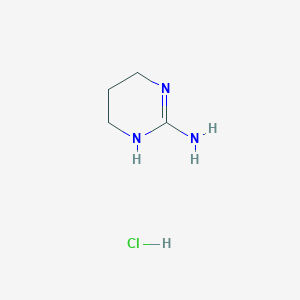

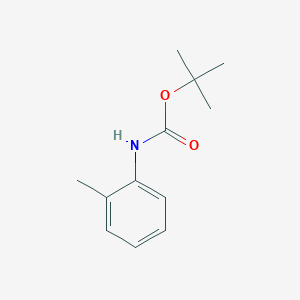

4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside is a derivative of galactose, which is a type of sugar molecule. It is characterized by the presence of a 4-methoxyphenyl group and an allyl group attached to the galactose structure. This compound is of interest in the field of organic chemistry and biochemistry due to its potential applications in the synthesis of complex oligosaccharides and the study of biological processes.

Synthesis Analysis

The synthesis of related galactopyranoside derivatives has been reported in several studies. For instance, the preparation of diastereomeric 3,4-O-pyruvate acetal-containing D-galactopyranose derivatives has been achieved by treating phenyl 1-thio- and allyl 2,6-di-O-benzoyl-D-galactopyranosides with methyl pyruvate and BF3·Et2O . Additionally, the synthesis of various sulfoforms of the disaccharide beta-D-Galp-(1-->3)-D-Galp as their 4-methoxyphenyl beta-D-glycosides has been described, which demonstrates the versatility of the 4-methoxyphenyl group in glycoside synthesis . These methods could potentially be adapted for the synthesis of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by techniques such as X-ray crystallography. For example, the structure of methyl 3,4-O-[1-(R)-(methoxycarbonyl)ethylidene]-beta-D-galactopyranoside, a compound related to 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside, was confirmed using this method . This suggests that similar structural analysis techniques could be employed to determine the precise molecular configuration of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside.

Chemical Reactions Analysis

The reactivity of galactopyranoside derivatives can be complex, as demonstrated by the synthesis of spacer-arm glycosides for branched oligosaccharide synthesis . These reactions often involve multiple steps, including Wittig condensations and hydrogenations, which could be relevant for the chemical reactions involving 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside.

Physical and Chemical Properties Analysis

The physical and chemical properties of galactopyranoside derivatives are influenced by their functional groups. For example, the introduction of sulfonate groups can significantly alter the solubility and reactivity of the glycosides . The presence of the 4-methoxyphenyl and allyl groups in 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside would likely impact its solubility, stability, and reactivity, which are important considerations for its use in chemical synthesis and biological studies.

科学研究应用

合成和化学性质

4-甲氧基苯基3-O-烯丙基-β-D-半乳糖苷参与各种合成过程和化学性质研究:

- 它用于合成1-硫代-β-乳糖苷簇。这些簇对于探索抗转移活性(Meng et al., 2002)至关重要。

- 其衍生物,特别是4-甲氧基苯基糖苷,被合成用于构建具有β-(1→6)-连接的半乳糖骨架和α-连接的阿拉伯呋喃糖侧链的复杂阿拉伯半乳糖。这些化合物在生物有机化学和药物化学领域至关重要(Li & Kong, 2005)。

- 它已被用于研究与半乳糖供体的异常α-糖基化。这项研究对于理解糖基化机制至关重要(Chen & Kong, 2003)。

生化应用

4-甲氧基苯基3-O-烯丙基-β-D-半乳糖苷还在生化应用中发挥作用:

- 它用于制备各种二糖的磺酸形式,这些是蛋白聚糖连接区的部分结构。这些化合物对于研究蛋白聚糖的生物合成和分类非常有价值(Jacquinet, 2004)。

- 该化合物是大肠杆菌O128抗原的五糖重复单元的合成组分,在微生物学研究中发挥关键作用(Lv et al., 2010)。

- 它已被用于合成人工粘液片段,这些片段是磺酰转移酶的潜在化合物。这项研究对于酶学和分子生物学领域具有重要意义(Jain et al., 1995)。

安全和危害

属性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-prop-2-enoxyoxane-3,5-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O7/c1-3-8-21-15-13(18)12(9-17)23-16(14(15)19)22-11-6-4-10(20-2)5-7-11/h3-7,12-19H,1,8-9H2,2H3/t12-,13+,14-,15+,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDVGRALJDFCOJ-DGADGQDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OCC=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573867 |

Source

|

| Record name | 4-Methoxyphenyl 3-O-prop-2-en-1-yl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside | |

CAS RN |

144985-19-3 |

Source

|

| Record name | 4-Methoxyphenyl 3-O-prop-2-en-1-yl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)